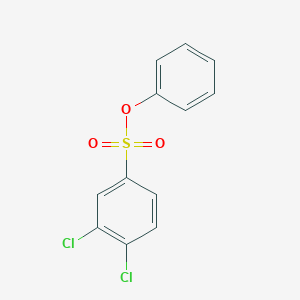
7-Ketoisodrimenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ketoisodrimenin is a naturally occurring sesquiterpenoid with the chemical name 3-acetyl-7-oxo-dehydro-δ^5-isodrimenin. It is a white crystalline solid known for its phenone characteristics. This compound has garnered interest in various fields, including medicine and food, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketoisodrimenin typically begins with drim-8-en-7-one. The process involves several steps:
Oxidation: Drim-8-en-7-one is oxidized using pyridinium chlorochromate (PCC) to form 7-oxoisodrimenin.
Reduction: The thioketal of 7-oxoisodrimenin is reduced using nickel boride or Raney nickel to yield isodrimenin.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Ketoisodrimenin undergoes various chemical reactions, including:
Oxidation: Conversion of drim-8-en-7-one to 7-oxoisodrimenin using PCC.
Reduction: Reduction of thioketal intermediates using nickel boride or Raney nickel.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC)
Reducing Agents: Nickel boride, Raney nickel
Major Products Formed:
7-Oxoisodrimenin: Formed during the oxidation step.
Isodrimenin: Formed during the reduction step.
Scientific Research Applications
7-Ketoisodrimenin has several applications in scientific research:
Chemistry: Used as a reference standard and natural product in various chemical studies.
Medicine: Explored for its potential to boost metabolism, increase energy expenditure, and reduce body weight.
Industry: Utilized in the development of new compounds and materials due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 7-Ketoisodrimenin is not fully understood. it is believed to exert its effects through specific biochemical pathways that may involve selective anticancer activity . Further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
7-Ketoisodrimenin-5-ene: A related compound with similar structural features.
Norpinguisanolide: Another sesquiterpenoid with comparable biological activities.
Uniqueness: this compound stands out due to its specific chemical structure and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(5aS,9aS)-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1,4-dione |
InChI |
InChI=1S/C15H20O3/c1-14(2)5-4-6-15(3)11(14)7-10(16)9-8-18-13(17)12(9)15/h11H,4-8H2,1-3H3/t11-,15-/m0/s1 |
InChI Key |
DUXBZCLJTPCFOX-NHYWBVRUSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC(=O)C3=C2C(=O)OC3)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=C2C(=O)OC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,4S,5S,6R,9S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B14752952.png)
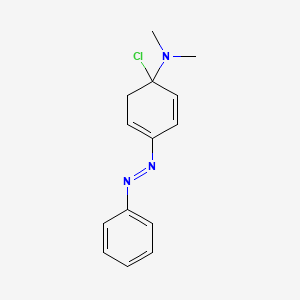
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)

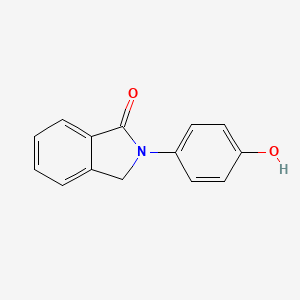
![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
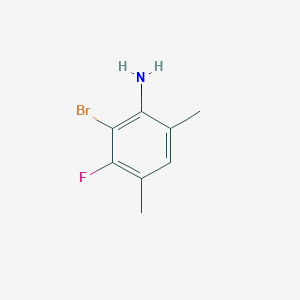
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
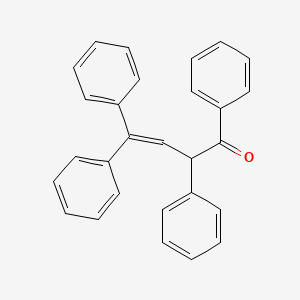
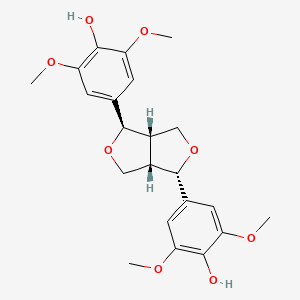
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
